Propoxyphenyl sildenafil analogs represent a class of synthetic compounds structurally similar to Sildenafil citrate, a medication originally developed for pulmonary arterial hypertension and later widely known for treating erectile dysfunction. These analogs, often detected as adulterants in dietary supplements or "natural" products, raise significant safety concerns due to their unapproved status and potential for unforeseen health consequences. [, ]
These analyses have revealed that propoxyphenyl sildenafil analogs share a core structure with Sildenafil, with the key difference being the presence of a propoxy group substituting the ethoxy group on the phenyl ring. This structural modification could potentially affect their pharmacological properties, including potency, selectivity, and metabolic stability. [, , ]
Although not explicitly investigated in the provided research, it is highly likely that propoxyphenyl sildenafil analogs exert their effects through the inhibition of phosphodiesterase type 5 (PDE5), similar to Sildenafil. [, , ] PDE5 is an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP), a molecule involved in smooth muscle relaxation and vasodilation. By inhibiting PDE5, these compounds could potentially lead to increased cGMP levels, resulting in vasodilation and potentially contributing to their effects.
The primary focus of the provided research is on identifying and characterizing propoxyphenyl sildenafil analogs found as adulterants in various products. [, , , , ] Their presence in these products, often marketed for enhancing libido or sexual performance, raises significant safety concerns due to their unknown pharmacological profiles and potential health risks.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: